molecular formula C11H17ClN2O2 B7855195 3-amino-N-isopropyl-4-methoxybenzamide hydrochloride

3-amino-N-isopropyl-4-methoxybenzamide hydrochloride

Cat. No.: B7855195
M. Wt: 244.72 g/mol
InChI Key: IAQUZWUJYXTXNA-UHFFFAOYSA-N
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Description

3-amino-N-isopropyl-4-methoxybenzamide hydrochloride is a chemical compound with a molecular formula of C11H16N2O2·HCl. It is a derivative of benzamide, which is known for its various applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group, an isopropyl group, and a methoxy group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-isopropyl-4-methoxybenzamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Amidation: The 4-methoxybenzoic acid is converted to 4-methoxybenzamide through an amidation reaction using ammonia or an amine.

    N-Alkylation: The 4-methoxybenzamide is then subjected to N-alkylation using isopropyl bromide in the presence of a base such as potassium carbonate to yield N-isopropyl-4-methoxybenzamide.

    Amination: The final step involves the introduction of the amino group at the 3-position of the benzamide ring. This can be achieved through a nitration-reduction sequence or direct amination using appropriate reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-isopropyl-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 3-hydroxy-N-isopropyl-4-methoxybenzamide

    Reduction: 3-amino-N-isopropyl-4-methoxybenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

3-amino-N-isopropyl-4-methoxybenzamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-isopropyl-4-methoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the isopropyl and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-methoxybenzamide
  • N-isopropyl-4-methoxybenzamide
  • 3-amino-N-methyl-4-methoxybenzamide

Uniqueness

3-amino-N-isopropyl-4-methoxybenzamide hydrochloride is unique due to the presence of both the isopropyl and amino groups, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-amino-4-methoxy-N-propan-2-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-7(2)13-11(14)8-4-5-10(15-3)9(12)6-8;/h4-7H,12H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQUZWUJYXTXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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